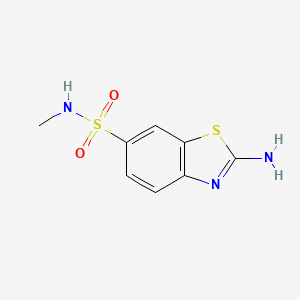

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

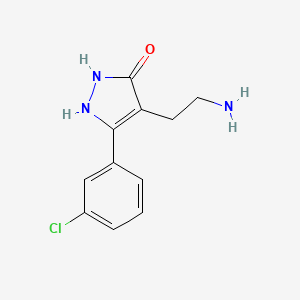

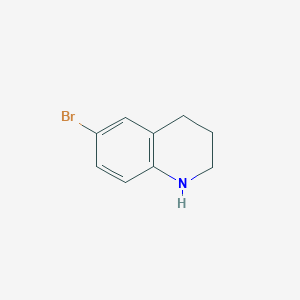

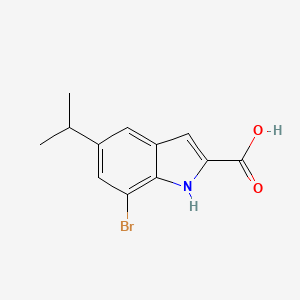

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 . It is a derivative of benzothiazole, a type of heterocyclic compound containing sulfur and nitrogen .

Molecular Structure Analysis

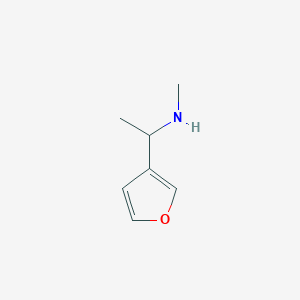

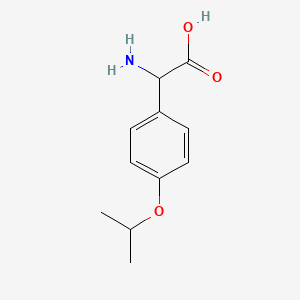

The molecular structure of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide can be analyzed using various spectroscopic techniques. For instance, the presence of the 1H and 13C NMR signals in the spectra of these compounds at specific ppm values corresponds to different groups in the molecule .Chemical Reactions Analysis

The chemical reactions involving 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide have been studied. The reaction proceeds by N-alkylation of the endocyclic nitrogen atom followed by intramolecular dehydrative cyclization . The regioselectivity is explained and the mechanism of the reaction is proposed .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide can be determined using various techniques. For instance, its molecular weight is 257.33 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, and others can be computed .Scientific Research Applications

Pharmaceutical Research: Anti-tetanus Activity

This compound has been studied for its potential anti-tetanus activity. As a muscle relaxant, it may contribute to the development of treatments for tetanus, a serious infection characterized by muscle stiffness and spasms .

Organic Synthesis: Intermediate for Nicotinamides

It serves as an intermediate in the synthesis of nicotinamide derivatives. These compounds are significant due to their wide range of biological activities, which include potential therapeutic effects against various diseases .

Analytical Chemistry: Ionophore for Membrane Electrodes

The compound’s derivative, 2-Aminobenzothiazole, acts as a neutral carrier or ionophore. It’s used in constructing poly(vinyl chloride)-based membrane electrodes for the determination of certain ions, such as Ce^3+ .

Environmental Science: Sorbent for Heavy Metals

Chemically bonded to multiwalled carbon nanotubes, it forms a sorbent that has been utilized for the separation of lead (Pb^2+) from aqueous samples. This application is crucial for water purification and environmental monitoring .

Mechanism of Action

Target of Action

Related compounds such as 2-aminobenzothiazole have been reported to have anti-tetanus activity , suggesting potential targets in the nervous system.

Mode of Action

Benzimidazole, a similar compound, has been reported to bind with microtubules and inhibit cellular processes such as cytoskeleton formation, cell division, and intracellular tracking .

Biochemical Pathways

Related compounds have been shown to affect various biological processes, suggesting that this compound may also interact with multiple biochemical pathways .

Result of Action

Related compounds have been reported to have anti-inflammatory, antitumor, and antifeedant activities .

Future Directions

The future directions for research on 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide could involve further exploration of its biological activities and potential applications in medicine and other fields . Additionally, more studies could be conducted to fully understand its synthesis, chemical reactions, and mechanism of action .

properties

IUPAC Name |

2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2S2/c1-10-15(12,13)5-2-3-6-7(4-5)14-8(9)11-6/h2-4,10H,1H3,(H2,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQXPTOZAIEGIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50406078 |

Source

|

| Record name | 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18101-53-6 |

Source

|

| Record name | 2-amino-N-methyl-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50406078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)